
3-Butoxy-4-methoxycinnamohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butoxy-4-methoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a butoxy group at the third position and a methoxy group at the fourth position on the cinnamic acid backbone, along with a hydroxamic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-methoxycinnamohydroxamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-butoxy-4-methoxycinnamic acid and hydroxylamine hydrochloride.
Esterification: The carboxylic acid group of 3-butoxy-4-methoxycinnamic acid is first esterified using an alcohol, typically methanol, in the presence of a strong acid catalyst like sulfuric acid.
Hydroxylamine Reaction: The ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxamic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Butoxy-4-methoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted hydroxamic acid derivatives.
科学研究应用
3-Butoxy-4-methoxycinnamohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metalloproteinases, such as cancer and arthritis.
Industry: It may be used in the development of new materials, coatings, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 3-Butoxy-4-methoxycinnamohydroxamic acid primarily involves its interaction with metal ions. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteinases. This inhibition occurs through the formation of a stable complex between the hydroxamic acid and the metal ion, preventing the enzyme from catalyzing its substrate.
相似化合物的比较
Similar Compounds
3-Butoxy-4-methoxycinnamic acid: Lacks the hydroxamic acid group, making it less effective in metal ion chelation.
4-Hydroxy-3-methoxycinnamic acid: Similar structure but with a hydroxyl group instead of a butoxy group, affecting its solubility and reactivity.
3-Butoxy-4-nitrocinnamic acid: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
3-Butoxy-4-methoxycinnamohydroxamic acid is unique due to the presence of both butoxy and methoxy groups on the cinnamic acid backbone, along with the hydroxamic acid functional group. This combination of structural features imparts distinct chemical properties, such as enhanced solubility, reactivity, and the ability to chelate metal ions effectively.
属性
CAS 编号 |
26228-16-0 |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.30 g/mol |
IUPAC 名称 |
(E)-3-(3-butoxy-4-methoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C14H19NO4/c1-3-4-9-19-13-10-11(5-7-12(13)18-2)6-8-14(16)15-17/h5-8,10,17H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |
InChI 键 |
DDMYBPQSJMNVFE-SOFGYWHQSA-N |
手性 SMILES |
CCCCOC1=C(C=CC(=C1)/C=C/C(=O)NO)OC |
规范 SMILES |
CCCCOC1=C(C=CC(=C1)C=CC(=O)NO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


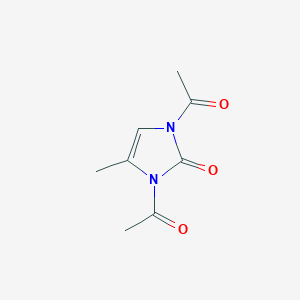
![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
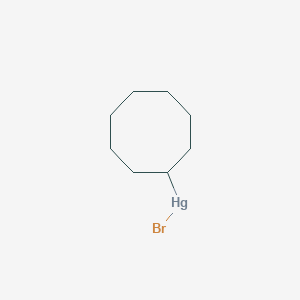
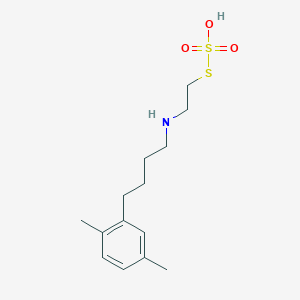
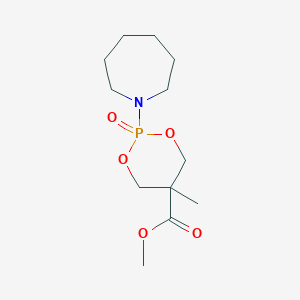
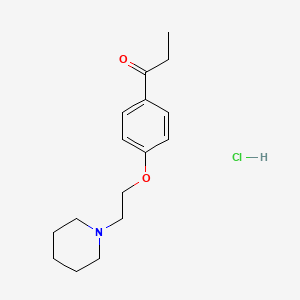
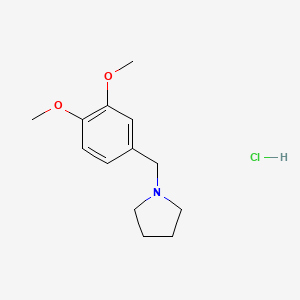

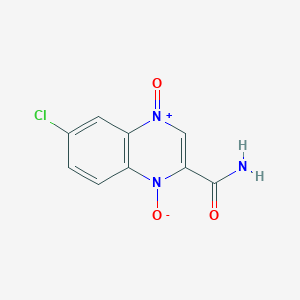
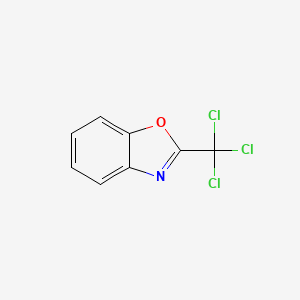
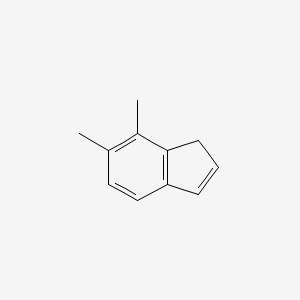
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
